2-Phenylpropan-1-amine hydrochloride
Overview
Description
BMPEA (hydrochloride), also known as beta-methylphenethylamine hydrochloride, is an organic compound belonging to the phenethylamine class. It is a positional isomer of amphetamine, sharing some pharmacological properties with it. BMPEA (hydrochloride) has been found in certain dietary supplements and is known for its stimulant effects .
Mechanism of Action
Target of Action
2-Phenylpropan-1-amine hydrochloride, also known as 3-Phenylpropylamine, primarily targets Trypsin-1 and Trypsin-2 . Trypsin is a serine protease that plays a crucial role in the digestive system, breaking down proteins into smaller peptides for absorption.
Mode of Action
The compound is thought to act as an indirect sympathomimetic . It induces the release of norepinephrine, a neurotransmitter that plays a key role in the body’s fight-or-flight response . This leads to the activation of adrenergic receptors, which can result in various physiological changes .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, often involving the cyp2d6 enzyme . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.
Biochemical Analysis
Biochemical Properties
2-Phenylpropan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as a sympathomimetic agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound inhibits MAO, leading to an increase in the levels of monoamines such as norepinephrine and dopamine. This inhibition results in enhanced neurotransmission and stimulation of the central nervous system .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate adrenergic receptors, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes, such as glycogenolysis and lipolysis .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an indirect sympathomimetic agent. It induces the release of norepinephrine from presynaptic neurons, which then binds to adrenergic receptors on target cells. This binding activates downstream signaling pathways, leading to various physiological effects. Additionally, this compound can inhibit the reuptake of norepinephrine, further prolonging its action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate the central nervous system, leading to increased alertness and reduced fatigue. At high doses, it can cause toxic effects such as hypertension, tachycardia, and neurotoxicity. Threshold effects have been observed, where a minimal effective dose is required to elicit a physiological response, and exceeding this dose can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 (CYP2D6). The metabolic process involves hydroxylation and deamination, leading to the formation of inactive metabolites that are excreted in the urine. The compound’s metabolism can affect its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), facilitating its uptake into neurons and other cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm of neurons, where it can interact with intracellular targets such as vesicular monoamine transporters (VMAT). These interactions are essential for the compound’s ability to modulate neurotransmitter release and reuptake .
Preparation Methods
Synthetic Routes and Reaction Conditions
BMPEA (hydrochloride) can be synthesized through the catalytic hydrogenation of 2-phenylpropionitrile. The reaction involves using palladium on carbon (Pd/C) as a catalyst in pure anhydrous ethanol, with three equivalents of hydrochloric acid. The final product is extracted as the hydrochloride salt, which has a melting point of 123-124°C .
Industrial Production Methods
Industrial production methods for BMPEA (hydrochloride) are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including catalytic hydrogenation and extraction processes, which can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
BMPEA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of BMPEA.
Scientific Research Applications
BMPEA (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on trace amine-associated receptors, particularly TAAR1.
Medicine: Investigated for its potential stimulant effects and compared with other phenethylamines.
Industry: Found in some dietary supplements, although its use is controversial due to safety concerns.
Comparison with Similar Compounds
BMPEA (hydrochloride) is similar to other phenethylamines, particularly amphetamine. it is unique in its specific positional isomerism and its interaction with TAAR1. Other similar compounds include:
Amphetamine: Shares stimulant properties but has a different positional isomerism.
Phenethylamine: The parent compound of the class, with less pronounced stimulant effects.
Methamphetamine: A more potent stimulant with a different chemical structure.
BMPEA (hydrochloride) stands out due to its specific receptor interactions and its presence in certain dietary supplements, which has led to regulatory scrutiny .
Properties
IUPAC Name |
2-phenylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYOCJBEXSCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942557 | |
Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20388-87-8, 52991-03-4 | |
Record name | Benzeneethanamine, β-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20388-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylpropylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethylamine, beta-methyl-, hydrochloride, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052991034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLPROPYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6X81QXLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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